(5R)-5-(bromomethyl)-4-methylmorpholin-3-one
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Overview
Description
(5R)-5-(bromomethyl)-4-methylmorpholin-3-one is a chemical compound with a unique structure that includes a bromomethyl group attached to a morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(bromomethyl)-4-methylmorpholin-3-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-methylmorpholin-3-one using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(bromomethyl)-4-methylmorpholin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylated morpholinone .
Scientific Research Applications
(5R)-5-(bromomethyl)-4-methylmorpholin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-5-(bromomethyl)-4-methylmorpholin-3-one involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(5R)-5-(bromomethyl)pyrrolidin-2-one: Similar structure but with a pyrrolidinone ring instead of a morpholinone ring.
(5R)-5-(bromomethyl)-3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole: Contains an oxazole ring and an additional bromophenyl group.
Properties
IUPAC Name |
(5R)-5-(bromomethyl)-4-methylmorpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPVFFXBMWWBDV-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COCC1=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](COCC1=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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